2-(3,4-dimethylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide
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Overview
Description
2-(3,4-dimethylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions: Introduction of the 3,4-dimethylphenyl group can be done via Friedel-Crafts alkylation.
Formation of the Thiadiazole Ring: This involves the reaction of appropriate thiosemicarbazide derivatives with ethyl chloroformate.
Amide Bond Formation: The final step involves coupling the quinoline derivative with the thiadiazole derivative using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.
Reduction: Reduction reactions could target the quinoline ring or the thiadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could lead to partially or fully hydrogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Quinoline derivatives are often used as ligands in catalytic systems.
Material Science: These compounds can be used in the development of organic semiconductors.
Biology
Antimicrobial Agents: Quinoline derivatives have shown activity against a variety of microbial pathogens.
Anticancer Agents: Some derivatives are studied for their potential to inhibit cancer cell growth.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.
Industry
Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The thiadiazole ring might contribute to the compound’s ability to chelate metal ions, affecting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxamide: Lacks the thiadiazole ring and the dimethylphenyl group.
2-Phenylquinoline: Lacks the carboxamide and thiadiazole functionalities.
N-(5-ethyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide: Lacks the dimethylphenyl group.
Uniqueness
The presence of both the thiadiazole ring and the dimethylphenyl group in 2-(3,4-dimethylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide may confer unique biological activities and chemical properties, making it a compound of interest for further research.
Properties
Molecular Formula |
C22H20N4OS |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C22H20N4OS/c1-4-20-25-26-22(28-20)24-21(27)17-12-19(15-10-9-13(2)14(3)11-15)23-18-8-6-5-7-16(17)18/h5-12H,4H2,1-3H3,(H,24,26,27) |
InChI Key |
VBKPXUZJLGTVDP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
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